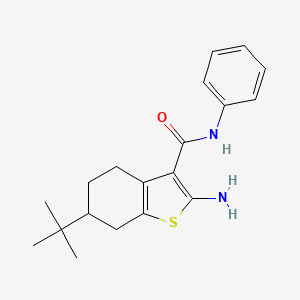

2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

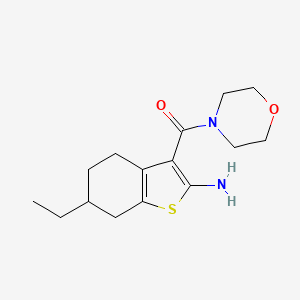

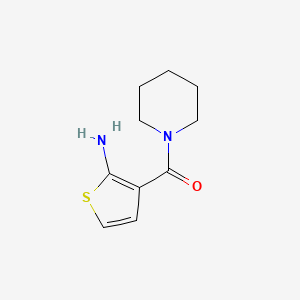

The compound 2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel thiophene derivative with potential pharmacological applications. It is derived from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which has been the subject of research due to its various biological activities .

Synthesis Analysis

The synthesis of related thiophene derivatives involves initial reactions with different organic reagents. The process includes the use of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide as a starting material. The synthesis conditions are optimized to yield compounds with high purity, as confirmed by spectroscopic data and elemental analysis . The azomethine derivatives of this compound are synthesized through the interaction with aromatic aldehydes in ethanol, monitored by thin-layer chromatography (TLC) .

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives are confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and through elemental analysis. These methods ensure the accurate identification of the compounds .

Chemical Reactions Analysis

The reactivity of the azomethine derivatives is influenced by the substituents on the aromatic aldehydes, which affect the completeness of the condensation reaction during synthesis. The presence of different substituents can lead to variations in the chemical properties and biological activities of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these thiophene derivatives are characterized by their high activity in biological assays. The acute toxicity is determined by LD50 assays, and the compounds exhibit significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These properties are compared with known positive controls such as procaine amide, lidocaine, diazepam, and buspirone . The purity of the synthesized azomethine derivatives is assessed to be more than 95%, as determined by high-performance liquid chromatography (HPLC) analysis .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds structurally similar to 2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have demonstrated notable antibacterial and antifungal activities. These compounds, like 2-[[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, show significant biological activity due to their unique molecular conformations, which include intramolecular hydrogen bonding that locks their molecular structures and enhances their biological efficacy (Vasu et al., 2005).

Azomethine Derivatives for Cytostatic Effects

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are studied for their cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are of interest in medical chemistry and pharmaceutical science for their potential pharmacological properties. The synthesis and analysis of these compounds have been optimized, indicating their prospective use in developing new pharmaceutical substances (Chiriapkin et al., 2021).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings are important as they expand the potential therapeutic uses of compounds related to 2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in various medical conditions (Amr et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that the interaction of a compound with its targets often results in changes in the function of the targets, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-19(2,3)12-9-10-14-15(11-12)23-17(20)16(14)18(22)21-13-7-5-4-6-8-13/h4-8,12H,9-11,20H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWDLECHMZLDKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)